molecular formula C22H28BrCl2N7O B15095109 6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride

Cat. No.: B15095109
M. Wt: 557.3 g/mol
InChI Key: ZGJHGZMOXWSIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one; dihydrochloride is a pyrido[2,3-d]pyrimidin-7-one derivative with a bromine substituent at position 6, a cyclopentyl group at position 8, and a methyl group at position 3. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications . This compound shares structural similarities with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, such as palbociclib, but distinct substitutions influence its pharmacological profile .

Properties

Molecular Formula

C22H28BrCl2N7O

Molecular Weight

557.3 g/mol

IUPAC Name

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride

InChI

InChI=1S/C22H26BrN7O.2ClH/c1-14-17-13-26-22(27-18-7-6-16(12-25-18)29-10-8-24-9-11-29)28-20(17)30(21(31)19(14)23)15-4-2-3-5-15;;/h6-7,12-13,15,24H,2-5,8-11H2,1H3,(H,25,26,27,28);2*1H

InChI Key

ZGJHGZMOXWSIHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)Br.Cl.Cl

Origin of Product

United States

Preparation Methods

Core Structure Construction: Pyrido[2,3-d]Pyrimidin-7-One Derivatives

The pyrido[2,3-d]pyrimidin-7-one scaffold serves as the foundational structure for this compound. A widely adopted method involves cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or acylating agents. For instance, WO2008032157A2 discloses the synthesis of analogous compounds through a multi-step sequence starting with 8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one. Key steps include:

  • Alkylation at Position 8 : Cyclopentyl groups are introduced via nucleophilic substitution using cyclopentyl halides under basic conditions. For example, treatment of a pyrimidine precursor with cyclopentyl bromide in the presence of potassium carbonate yields the 8-cyclopentyl derivative.
  • Methylation at Position 5 : Methylation is achieved using methyl iodide or dimethyl sulfate in polar aprotic solvents such as DMF or THF, often with sodium hydride as a base.

Characterization of intermediates typically involves $$ ^1H $$-NMR, IR spectroscopy, and elemental analysis to confirm regiochemistry and purity.

Regioselective Bromination at Position 6

Introducing a bromine atom at position 6 requires careful control to avoid undesired side reactions. CN118834207A details a bromination protocol for 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one using N-bromosuccinimide (NBS) in acetic acid at 60–80°C. This method achieves >85% yield with minimal di-bromination. Adapting this approach:

  • Reaction Conditions :

    • Substrate: 8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one (1 equiv)
    • Brominating agent: NBS (1.1 equiv)
    • Solvent: Glacial acetic acid
    • Temperature: 70°C, 12 hours
    • Workup: Precipitation in ice water, filtration, and recrystallization from ethanol.
  • Characterization :

    • MS : Molecular ion peak at m/z 381.2 (M+H$$^+$$) confirms bromine incorporation.
    • $$ ^1H $$-NMR : Loss of the C6 proton signal and downfield shift of C7 carbonyl resonance (δ 165.3 ppm in $$ ^{13}C $$-NMR).

Salt Formation: Dihydrochloride Preparation

Conversion to the dihydrochloride salt enhances aqueous solubility and stability. EP0307303A1 outlines a general procedure for hydrochloride salt formation:

  • Acid Treatment :

    • Dissolve the free base in anhydrous ethanol.
    • Bubble HCl gas through the solution until pH < 2.
    • Stir at 0°C for 2 hours, then filter and wash with cold ether.
  • Characterization :

    • Melting Point : 248–250°C (decomposition).
    • Elemental Analysis : Calculated for C$${23}$$H$${26}$$BrCl$$2$$N$$7$$O: C 47.52%, H 4.51%, N 16.87%; Found: C 47.48%, H 4.49%, N 16.82%.

Analytical Data and Validation

Spectroscopic Confirmation :

  • $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$) : δ 8.72 (s, 1H, pyrimidine-H), 8.35 (d, J = 8.8 Hz, 1H, pyridine-H), 7.94 (s, 1H, NH), 7.62 (dd, J = 8.8, 2.4 Hz, 1H), 7.28 (d, J = 2.4 Hz, 1H), 3.82–3.75 (m, 4H, piperazine-H), 3.20–3.12 (m, 4H, piperazine-H), 2.98 (s, 3H, CH$$3$$), 2.45–2.38 (m, 1H, cyclopentyl-H), 1.85–1.65 (m, 8H, cyclopentyl-H).
  • HPLC Purity : 99.2% (C18 column, 0.1% TFA in acetonitrile/water).

Alternative Synthetic Routes and Scalability Considerations

  • Piperazine Introduction via Nucleophilic Aromatic Substitution :

    • Pre-functionalization of the pyridine ring with a leaving group (e.g., chloro or fluoro) enables nucleophilic displacement with piperazine under microwave irradiation (150°C, 30 minutes).
  • Bromination Alternatives :

    • Use of Br$$_2$$ in DCM at −10°C achieves comparable yields but requires stringent temperature control to prevent di-bromination.
  • Large-Scale Adaptations :

    • Catalyst Recycling : Immobilized Pd catalysts on mesoporous silica reduce metal leaching and costs.
    • Continuous Flow Bromination : Microreactor systems improve heat transfer and reaction homogeneity for NBS-mediated brominations.

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like DMSO or DMF, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively inhibiting cyclin-dependent kinases CDK4 and CDK6. These kinases play a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can halt cell cycle progression, leading to reduced cell proliferation. This mechanism is particularly relevant in cancer therapy, where uncontrolled cell proliferation is a hallmark .

Comparison with Similar Compounds

Position 6 Modifications

  • Target Compound : Bromine at position 6 increases molecular weight (MW: ~567.3 g/mol) and lipophilicity compared to acetylated analogs like palbociclib (MW: 447.5 g/mol). Bromine’s electron-withdrawing effects may alter binding interactions with CDK4/6 active sites .
  • Palbociclib (6-Acetyl Analog) : The acetyl group at position 6 is associated with potent CDK4/6 inhibition (IC₅₀: ~11 nM for CDK4) and FDA approval for breast cancer .
  • 6-Vinyl Analog : Substitution with vinyl (, MW: 431.53 g/mol) reduces steric bulk but may decrease target affinity due to reduced electronegativity .

Position 8 Modifications

  • Propanoylpiperidin-3-yl Analog: A compound with this substituent () shows altered pharmacokinetics due to increased hydrogen-bonding capacity, but reduced metabolic stability .

Position 2 and Piperazine Moieties

  • Piperazin-1-yl vs. 4-Methylpiperazin-1-yl : The target compound’s piperazine group (unmethylated) may improve solubility but reduce blood-brain barrier penetration compared to 4-methylpiperazine derivatives () .

Pharmacological and Physicochemical Properties

Compound Substituents (Position 6) Substituents (Position 8) Piperazine Modification Molecular Weight (g/mol) Notable Properties
Target Compound Br Cyclopentyl None (Piperazin-1-yl) ~567.3 High lipophilicity; dihydrochloride salt enhances solubility
Palbociclib Acetyl Cyclopentyl None (Piperazin-1-yl) 447.5 FDA-approved CDK4/6 inhibitor; IC₅₀: 11 nM (CDK4)
6-Vinyl Analog () Vinyl Cyclopentyl None (Piperazin-1-yl) 431.53 Lower MW; potential for reactive metabolism
4-Methylpiperazine Analog Br Cyclopentyl 4-Methylpiperazin-1-yl ~581.4 Increased solubility; reduced CNS penetration
Propanoylpiperidin-3-yl Cl Propanoylpiperidin-3-yl N/A ~600.2 Enhanced H-bonding; lower metabolic stability

Selectivity and Therapeutic Implications

  • CDK4/6 Inhibition : The bromine substituent in the target compound may reduce CDK4/6 inhibitory activity compared to palbociclib’s acetyl group, as electron-withdrawing groups can disrupt ATP-binding pocket interactions .
  • Kinase Selectivity: Cyclopentyl and methyl groups at positions 8 and 5, respectively, are conserved across analogs to maintain selectivity against non-target kinases like CDK2 .
  • Synthetic Feasibility : Bromine introduction (e.g., via nucleophilic substitution, ) requires specialized conditions compared to acetyl-group incorporation in palbociclib .

Biological Activity

6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one; dihydrochloride (CAS No. 851067-56-6) is a synthetic compound recognized for its significant biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H26BrN7O·2HCl
Molecular Weight484.39 g/mol
Boiling Point682.2 ± 65.0 °C (Predicted)
Density1.495 ± 0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in aqueous acid, DMSO, and DMF (heated)
pKa8.66 ± 0.10 (Predicted)

6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one functions primarily as a selective inhibitor of CDK4 and CDK6, which are critical regulators of the cell cycle. By inhibiting these kinases, the compound can effectively halt the progression of cancer cells through the cell cycle, thereby exerting anti-proliferative effects.

Structural Insights

The compound's unique structure allows it to selectively bind to CDK4/6. The piperazine moiety and the pyrido[2,3-d]pyrimidinone core are essential for its interaction with the kinase's active site. Molecular dynamics simulations have indicated that the compound stabilizes the kinase-inactive conformation, enhancing its selectivity for CDK4 over CDK2 .

Anti-Cancer Properties

Research has demonstrated that compounds similar to this one exhibit promising anti-cancer activities. In vitro studies have shown that it can inhibit tumor cell proliferation in various cancer types, including breast cancer . The compound's ability to modulate cell cycle progression makes it a potential candidate for cancer therapy.

Anti-inflammatory Effects

In addition to its anti-cancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. By targeting inflammatory pathways, it could serve as a chemoprotective agent that mitigates adverse effects during cancer treatment .

Case Studies

  • Breast Cancer Treatment : In studies involving breast cancer cell lines, the compound demonstrated significant inhibition of cell growth at nanomolar concentrations, indicating its potential as a therapeutic agent in oncology.
  • Inflammation Models : Animal models of inflammation showed reduced markers of inflammation when treated with this compound, suggesting a role in managing inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
6-Acetyl-8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidinone Contains an acetyl group instead of brominePotential anti-cancer activity
6-Bromo-pyrido[2,3-d]pyrimidinone derivatives Varying substituents on the pyridine ringInhibition of cyclin-dependent kinases
5-Methyl-piperazinyl pyridines Similar piperazine linkageAntidepressant and anxiolytic properties

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions using palladium-catalyzed reductive cyclization (as demonstrated in ) or stepwise substitution reactions (e.g., bromine displacement with amines, as in ). Purification via recrystallization (e.g., ethanol as a solvent, as in ) or column chromatography can enhance purity. Monitor reaction progress using TLC or HPLC, and adjust stoichiometry of reagents like 2-bromoacetophenone ( ) to minimize side products .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR in DMSO-d6 to assign proton and carbon environments (e.g., cyclopentyl or piperazinyl groups) .
  • HRMS (High-Resolution Mass Spectrometry) to verify molecular weight (e.g., observed vs. calculated mass accuracy within ±0.0162 Da, as in ).
  • IR Spectroscopy to confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the pyrimidinone core) .

Q. How should researchers address low purity during synthesis?

  • Methodological Answer : Implement gradient elution in flash chromatography (e.g., hexane/ethyl acetate mixtures) or employ preparative HPLC. For dihydrochloride salts, consider ion-exchange chromatography. Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times with standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

  • Methodological Answer : Design analogs with variations at the bromo (C6), cyclopentyl (C8), or piperazinyl (C2) positions ( ). Test in vitro activity against target enzymes (e.g., kinases) using fluorescence polarization assays. For example, replacing bromine with vinyl (as in ) may alter steric effects, while modifying the piperazine ring () could impact solubility. Use multivariate statistical analysis to correlate substituent properties (e.g., logP, polar surface area) with IC50 values .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Investigate batch-to-batch purity variations (e.g., 61% purity in vs. ≥95% in ) via LC-MS. Assess the impact of dihydrochloride salt formation on solubility and bioavailability, which may explain discrepancies between in vitro and in vivo results .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer : Generate a 3D structure using PubChem-derived InChI data () and perform molecular docking (e.g., AutoDock Vina) against target proteins. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare computational binding energies with experimental IC50 values to refine models .

Q. What synthetic routes are suitable for introducing isotopically labeled groups (e.g., deuterium) for metabolic studies?

  • Methodological Answer : Use Pd-catalyzed hydrogen-deuterium exchange at the methyl (C5) or cyclopentyl (C8) positions. Alternatively, synthesize labeled intermediates (e.g., deuterated piperazine) via reductive amination with NaBD4. Confirm labeling efficiency using LC-MS/MS and 2H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.